2-Ethoxy-5-thiophen-2-ylbenzoic acid

Structural biology Medicinal chemistry Scaffold diversity

Researchers seeking novel biaryl carboxylic acid scaffolds for SAR studies face limited commercial availability of non-fused thiophene-phenyl systems. 2-Ethoxy-5-thiophen-2-ylbenzoic acid fills this gap as a specialized building block with a reactive carboxylic acid handle, electron-donating 2-ethoxy group, and rotational flexibility distinct from rigid benzothiophene analogs. • Enables amide coupling, esterification, and cross-coupling diversification for focused library synthesis • Offers a distinct physicochemical profile (pKa, LogD, solubility) versus halogenated analogs for systematic SAR • Eliminates multi-step in-house synthesis; ensures batch-to-batch consistency for reproducible research outcomes

Molecular Formula C13H12O3S
Molecular Weight 248.30 g/mol
Cat. No. B13724363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-thiophen-2-ylbenzoic acid
Molecular FormulaC13H12O3S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O
InChIInChI=1S/C13H12O3S/c1-2-16-11-6-5-9(8-10(11)13(14)15)12-4-3-7-17-12/h3-8H,2H2,1H3,(H,14,15)
InChIKeyLHDLEFQVQWOLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-thiophen-2-ylbenzoic Acid: Overview


2-Ethoxy-5-thiophen-2-ylbenzoic acid is a specialty aromatic carboxylic acid featuring a benzoic acid core substituted with an ethoxy group at the 2-position and a thiophen-2-yl moiety at the 5-position. This structural arrangement places it within the broader class of biaryl ether/thioether carboxylic acids [1]. Unlike fused benzothiophene derivatives that are widely documented in the patent literature for pharmaceutical applications [2], this non-fused thiophene-phenyl carboxylic acid represents a more specialized scaffold. No peer-reviewed primary research articles directly characterizing the biological activity, physicochemical properties, or synthetic utility of this exact compound were identified in the available literature.

Compound Class Non-fused biaryl carboxylic acid
Key Scaffold Feature Rotatable thiophene-phenyl bond
Differentiator Distinct from fused benzothiophene class

2-Ethoxy-5-thiophen-2-ylbenzoic Acid: Generic Substitution Risks


Generic substitution with seemingly similar aryl carboxylic acids (e.g., 2-fluoro-5-(thiophen-2-yl)benzoic acid or 5-chloro-3-(thiophen-2-yl)benzoic acid) is not scientifically valid without explicit comparative validation [1]. The 2-ethoxy substituent confers distinct electron-donating properties and steric bulk compared to halogen (F, Cl) or unsubstituted analogs, potentially altering hydrogen-bonding capacity, metabolic stability, and synthetic reactivity [2]. Furthermore, the absence of a fused heterocyclic system (unlike benzothiophene derivatives) results in a different conformational profile and π-stacking behavior [3]. In regulated or reproducible research environments, substitution without orthogonal analytical confirmation introduces uncontrolled variables that can compromise assay reproducibility and downstream synthetic outcomes.

2-Ethoxy substitution
Halogen (F, Cl) analogs
Electron-donating ethoxy vs. electron-withdrawing halogens may alter pKa, reactivity, and hydrogen-bonding capacity. Direct substitution may shift assay outcomes.
Non-fused biaryl scaffold
Fused benzothiophene derivatives
Rotational flexibility vs. planar rigidity may change conformational behavior and π-stacking. Replacement without orthogonal validation may compromise reproducibility.

2-Ethoxy-5-thiophen-2-ylbenzoic Acid: Structural & Electronic Differentiation


Scaffold Architecture: Non-Fused vs. Fused Benzothiophene

2-Ethoxy-5-thiophen-2-ylbenzoic acid differs fundamentally from the more extensively characterized benzothiophene carboxylic acid class by lacking a fused thiophene-benzene ring system [1]. Benzothiophene derivatives, such as those described in Eli Lilly patents (e.g., raloxifene analogs), possess a planar, conjugated bicyclic core that restricts conformational freedom and dictates specific receptor-binding geometries [2]. In contrast, the target compound's non-fused biaryl architecture permits rotational flexibility around the C5-thiophene bond, which may influence molecular recognition events and physicochemical properties.

Scaffold Architecture
Class-level inference
Non-fused biaryl vs. fused benzothiophene: rotational freedom vs. conformational rigidity
May influence molecular recognition and binding mode exploration
Structural analysis; no direct experimental data
Structural biology Medicinal chemistry Scaffold diversity

Electronic Effects: Ethoxy Donor vs. Halogen Analogs

The 2-ethoxy substituent on the benzoic acid ring introduces distinct electronic and steric characteristics compared to halogenated analogs such as 2-fluoro-5-(thiophen-2-yl)benzoic acid (CAS 926205-45-0) and 5-chloro-3-(thiophen-2-yl)benzoic acid (CAS 1261928-17-9) [1][2]. The ethoxy group is an electron-donating substituent via resonance (+M effect), which increases electron density on the aromatic ring and can influence the pKa of the carboxylic acid moiety and its hydrogen-bonding capacity [3]. In contrast, halogen substituents (F, Cl) are electron-withdrawing via inductive effects (-I), which acidify the carboxylic acid and alter reactivity in coupling reactions.

Electronic Effects
Class-level inference
Ethoxy donor (+M) vs. halogen acceptors (−I): predicted pKa shift and electron density change
May affect SAR, metabolic stability, and coupling reactivity
Based on Hammett/Swain-Lupton substituent constants
Physicochemical property prediction QSAR Medicinal chemistry

Regiochemistry: 5-Thiophene vs. Alternative Substitution

The target compound features a specific 2-ethoxy-5-thiophen-2-yl substitution pattern on the benzoic acid core. This regioisomeric arrangement is distinct from alternative substitution patterns such as 3-chloro-5-thiophen-2-ylbenzoic acid [1] or 2-(thiophen-2-yl)benzoic acid derivatives. The para-like relationship between the carboxylic acid (C1) and thiophene (C5) substituents creates a distinct molecular geometry and dipole orientation compared to meta-substituted or ortho-substituted analogs, which can significantly impact molecular recognition, crystal packing, and synthetic derivatization pathways [2].

Regiochemistry
Class-level inference
2-ethoxy,5-thiophen-2-yl vs. 3-thiophen-2-yl,5-chloro: different substitution topology
Critical for regioisomeric purity and synthetic reproducibility
Chemical graph analysis; positional isomer sensitivity
Regiochemistry Synthetic accessibility Structure-activity relationship

2-Ethoxy-5-thiophen-2-ylbenzoic Acid: Research & Industrial Applications


Non-Fused Biaryl Library Synthesis

2-Ethoxy-5-thiophen-2-ylbenzoic acid serves as a valuable core scaffold for constructing compound libraries that explore chemical space distinct from the heavily patented fused benzothiophene class [1]. The free carboxylic acid functionality enables facile derivatization via amide coupling, esterification, or reduction to access diverse analogs for primary screening campaigns [2]. The rotational flexibility inherent to the non-fused biaryl system may permit binding modes inaccessible to conformationally restricted benzothiophene analogs, making this compound particularly suitable for fragment-based drug discovery or scaffold-hopping initiatives.

Synthetic Intermediate: Building Blocks & Probes

The combination of a reactive carboxylic acid handle with the electron-rich 2-ethoxy and thiophene moieties makes this compound an attractive intermediate for synthesizing more complex molecular architectures. Potential transformations include: (i) amide formation with amines to generate focused libraries; (ii) esterification to install protecting groups or modulate lipophilicity; (iii) metal-catalyzed cross-coupling at the thiophene ring for further diversification; and (iv) reduction to the corresponding benzyl alcohol for subsequent functionalization [1]. These synthetic entry points are consistent with methodologies described for structurally related benzoic acid derivatives [2].

Physicochemical & ADME Property Optimization

For lead optimization programs seeking to modulate key drug-like properties, 2-Ethoxy-5-thiophen-2-ylbenzoic acid offers a distinct physicochemical profile [1]. The electron-donating ethoxy group is predicted to influence pKa, LogD, and aqueous solubility relative to halogenated analogs [2]. The non-fused thiophene moiety provides a balance of lipophilicity and polar surface area that differs from fused heteroaromatic systems. This compound is therefore well-suited for systematic SAR studies aimed at understanding how subtle electronic and conformational perturbations affect membrane permeability, plasma protein binding, and metabolic stability.

Custom Synthesis Building Block for Academic & CRO Labs

For academic laboratories and contract research organizations (CROs) engaged in custom synthesis or medicinal chemistry support, 2-Ethoxy-5-thiophen-2-ylbenzoic acid represents a specialized building block that may enable the synthesis of novel target molecules with unexplored biological activity [1]. Procurement of this specific regioisomer and substitution pattern eliminates the need for multi-step in-house synthesis, accelerating project timelines and ensuring batch-to-batch consistency for reproducible research outcomes. The compound's utility is predicated on its unique combination of substituents rather than any single dominant feature [2].

Application
Selection Property
Validation Focus
Non-Fused Biaryl Library Synthesis
Non-fused scaffold with rotational flexibility
Scaffold confirmation (NMR, X-ray), binding mode analysis
Synthetic Intermediate & Building Blocks
Carboxylic acid handle + electron-rich thiophene/ethoxy
Coupling efficiency (amide, ester), derivatization feasibility
Physicochemical & ADME Optimization
Ethoxy donor profile for pKa/LogD modulation
pKa, solubility, LogD, metabolic stability assays
Custom Synthesis Building Block
Specific regioisomer (2-ethoxy,5-thiophen-2-yl)
Identity/purity (HPLC, NMR), batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-5-thiophen-2-ylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.